PB131

Description

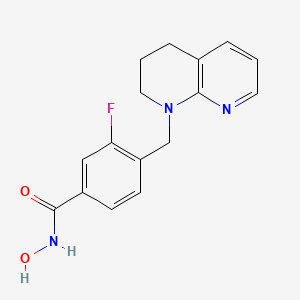

PB131 is a selective and brain-permeable HDAC6 inhibitor with high binding affinity (IC50: 1.8 nM). It exhibits potent anti-inflammatory activity and is primarily used for research in inflammation, especially neuroinflammation .

Properties

Molecular Formula |

C16H16FN3O2 |

|---|---|

Molecular Weight |

301.31 g/mol |

IUPAC Name |

4-(3,4-dihydro-2H-1,8-naphthyridin-1-ylmethyl)-3-fluoro-N-hydroxybenzamide |

InChI |

InChI=1S/C16H16FN3O2/c17-14-9-12(16(21)19-22)5-6-13(14)10-20-8-2-4-11-3-1-7-18-15(11)20/h1,3,5-7,9,22H,2,4,8,10H2,(H,19,21) |

InChI Key |

IRALAZOBAVZSHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(N=CC=C2)N(C1)CC3=C(C=C(C=C3)C(=O)NO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PB131 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization to ensure high purity and quality .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, involving large-scale reactors and continuous monitoring of reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

PB131 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs .

Scientific Research Applications

PB131 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study HDAC6 inhibition and its effects on various chemical pathways.

Biology: Investigated for its role in modulating biological processes, particularly those involving inflammation and neuroinflammation.

Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and neurodegenerative disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.

Mechanism of Action

PB131 exerts its effects by selectively inhibiting HDAC6, an enzyme involved in the deacetylation of histones and other proteins. This inhibition leads to the accumulation of acetylated proteins, which can modulate various cellular processes. The molecular targets and pathways involved include the regulation of gene expression, protein stability, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Tubastatin A: Another selective HDAC6 inhibitor with similar properties but different chemical structure.

ACY-1215: A selective HDAC6 inhibitor used in research for its anti-inflammatory and anti-cancer properties.

Uniqueness of PB131

This compound is unique due to its high binding affinity and brain permeability, making it particularly suitable for research in neuroinflammation. Its potent anti-inflammatory activity and selectivity for HDAC6 set it apart from other similar compounds .

Biological Activity

The compound 4-(3,4-dihydro-2H-1,8-naphthyridin-1-ylmethyl)-3-fluoro-N-hydroxybenzamide is a derivative of naphthyridine and exhibits promising biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

Molecular Formula

- C : 15

- H : 16

- F : 1

- N : 2

- O : 1

Structural Characteristics

The structure consists of a naphthyridine core with a hydroxylamine substituent, contributing to its pharmacological properties. The presence of a fluorine atom enhances its lipophilicity, potentially improving membrane permeability.

This compound interacts with various biological targets, primarily through modulation of enzyme activity and receptor binding. Its mechanism involves:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases involved in cell signaling pathways.

- Receptor Interaction : The compound acts as an antagonist at specific G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological activities:

- Antitumor Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative conditions.

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 8.0 | |

| A549 (Lung Cancer) | 15.0 |

These results indicate significant potency against these cancer types, warranting further investigation into its mechanism and potential therapeutic applications.

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects:

- A study involving rats with induced paw edema showed a reduction in swelling by approximately 30% after administration of the compound compared to control groups.

Toxicology and Safety Profile

Toxicological assessments reveal that the compound has a favorable safety profile with no significant acute toxicity observed in rodent models at therapeutic doses. Long-term studies are necessary to fully establish its safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.